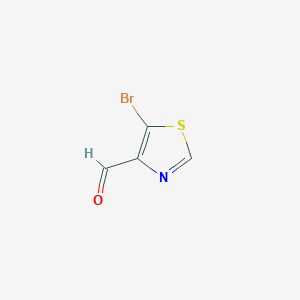![molecular formula C8H4BrF3O2S B6227652 2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid CAS No. 42252-17-5](/img/no-structure.png)
2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid (2-BTFSB) is a novel organic compound with a wide range of potential applications in scientific research and laboratory experiments. This compound is a brominated derivative of benzoic acid and contains a trifluoromethylsulfanyl group. It has been studied for its diverse biological and biochemical properties and its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid has been studied for its potential applications in various scientific research fields. It has been used as a starting material for the synthesis of novel fluorinated molecules, such as trifluoromethanesulfonamides and trifluoromethanesulfonamides. It has also been used to synthesize a range of organofluorine compounds, such as trifluoromethylsulfanyl-substituted benzoic acids and trifluoromethylsulfanyl-substituted phenols. Furthermore, it has been used as a catalyst for the synthesis of fluorinated compounds, such as fluorinated alcohols and fluorinated ethers.
Mécanisme D'action
The mechanism of action of 2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid is based on its ability to form strong hydrogen bonds with other molecules. This enables it to interact with other molecules and catalyze chemical reactions. In addition, its trifluoromethylsulfanyl group can react with other molecules, such as amines, to form new compounds.
Biochemical and Physiological Effects
2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, such as fatty acid synthase, acetyl-CoA carboxylase, and 3-hydroxy-3-methylglutaryl-CoA reductase. In addition, it has been shown to inhibit the activity of several protein kinases, such as Akt and JNK. Furthermore, it has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid has several advantages for laboratory experiments. It is easy to synthesize, and the reaction conditions are mild and safe. In addition, it is a stable compound and can be stored for long periods of time. Furthermore, it is a relatively inexpensive compound, making it an attractive option for research. However, it is important to note that 2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid is a highly reactive compound and should be handled with care.
Orientations Futures
There are several potential future directions for 2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid. One potential application is in the synthesis of novel fluorinated molecules, such as trifluoromethanesulfonamides and trifluoromethanesulfonamides. Additionally, it could be used as a catalyst for the synthesis of other fluorinated compounds, such as fluorinated alcohols and fluorinated ethers. Furthermore, it could be used to develop new drugs for the treatment of diseases, such as cancer and inflammatory conditions. Finally, it could be used to study the biochemical and physiological effects of other compounds, such as drugs and hormones.
Méthodes De Synthèse
2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid can be synthesized in a two-step process through the reaction of 2-bromobenzoic acid with trifluoromethanesulfonyl chloride in the presence of a base. The reaction is performed in an aqueous solution of sodium hydroxide at a temperature of 20-25°C. The reaction product is then purified by recrystallization to obtain the desired compound.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid involves the bromination of 5-[(trifluoromethyl)sulfanyl]benzoic acid using a brominating agent.", "Starting Materials": [ "5-[(trifluoromethyl)sulfanyl]benzoic acid", "Brominating agent (e.g. N-bromosuccinimide, bromine, etc.)", "Solvent (e.g. acetic acid, dichloromethane, etc.)", "Deionized water" ], "Reaction": [ "Dissolve 5-[(trifluoromethyl)sulfanyl]benzoic acid in a suitable solvent.", "Add the brominating agent to the reaction mixture.", "Stir the reaction mixture at room temperature for a suitable time period.", "Quench the reaction by adding deionized water.", "Extract the product using a suitable organic solvent.", "Purify the product using column chromatography or recrystallization." ] } | |
Numéro CAS |
42252-17-5 |
Nom du produit |
2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid |
Formule moléculaire |
C8H4BrF3O2S |
Poids moléculaire |
301.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methanamine](/img/structure/B6227583.png)
